![molecular formula C18H12Cl2INO2 B4687281 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamide](/img/structure/B4687281.png)
5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamide
Overview
Description
5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamide, also known as DCF or DCFI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCFI is a furan-based compound that belongs to the class of arylamide derivatives.
Scientific Research Applications
5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamide has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies. 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamideI has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Mechanism of Action
5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and cancer. 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamideI has been shown to have a similar mechanism of action as this compound, but with increased potency. 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamideI has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition of HDACs can lead to changes in gene expression that may have therapeutic effects.
Biochemical and Physiological Effects:
This compound and 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamideI have been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamideI has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9. In addition, 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamideI has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase.
Advantages and Limitations for Lab Experiments
5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamide and 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamideI have several advantages for laboratory experiments. They are relatively easy to synthesize and can be obtained in large quantities. They also have well-defined chemical structures, which allows for accurate characterization. However, 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamideI is highly reactive and can undergo degradation in solution, which can complicate experiments. In addition, this compound and 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamideI have low solubility in water, which can limit their use in certain experiments.
Future Directions
For research on 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamide and 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamideI include the development of 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamideI derivatives with improved potency and selectivity, the development of 5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)-2-furamideI-based diagnostic tools, and the investigation of its mechanism of action and effects on gene expression.
properties
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(4-iodo-2-methylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2INO2/c1-10-9-11(21)5-6-14(10)22-18(23)16-8-7-15(24-16)12-3-2-4-13(19)17(12)20/h2-9H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWBZURHKLELTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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